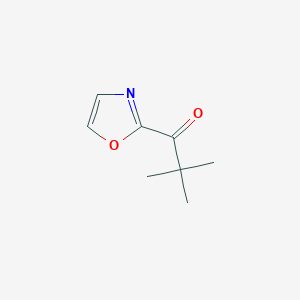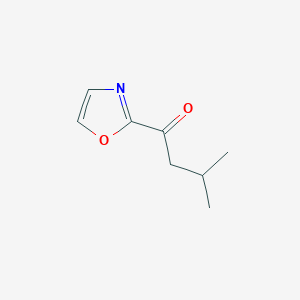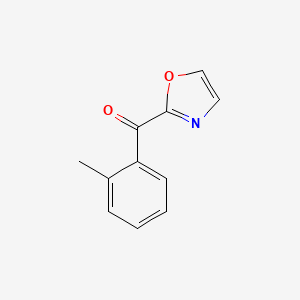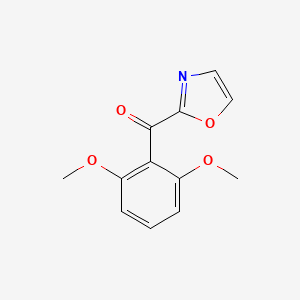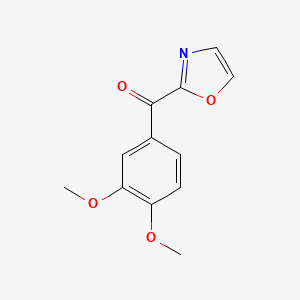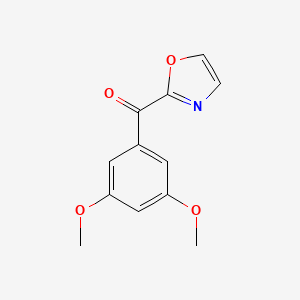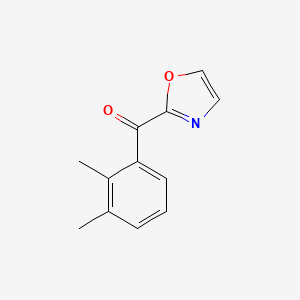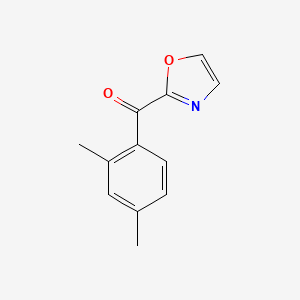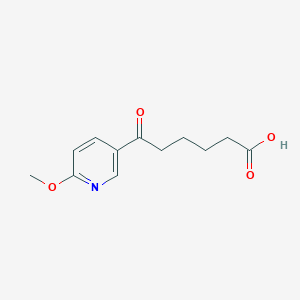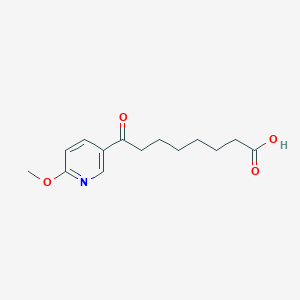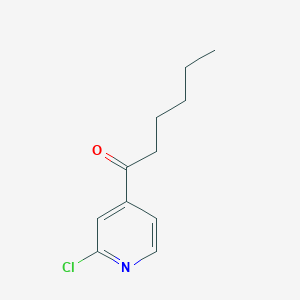![molecular formula C17H23NO3 B1325569 Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898757-22-7](/img/structure/B1325569.png)
Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes an azetidine ring, a phenyl group, and an oxovalerate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Formation of the oxovalerate ester: The final step involves esterification to form the oxovalerate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
化学反应分析
Types of Reactions
Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The azetidine ring and phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its cognitive-enhancing effects and potential use in treating neurodegenerative diseases.
作用机制
The exact mechanism of action of Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate is not fully understood. it is believed to exert its effects through modulation of neurotransmitter systems, particularly the cholinergic and glutamatergic systems. The compound may enhance synaptic plasticity and improve cognitive functions by increasing the release of acetylcholine and enhancing NMDA receptor activity.
相似化合物的比较
Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate is often compared to other nootropic compounds due to its cognitive-enhancing properties. Some similar compounds include:
Piracetam: Another nootropic compound known for its cognitive-enhancing effects.
Aniracetam: A derivative of Piracetam with additional anxiolytic properties.
Oxiracetam: Known for its stimulating effects and cognitive enhancement.
Uniqueness
This compound is unique due to its distinct chemical structure, which includes an azetidine ring. This structural feature may contribute to its unique pharmacological profile and cognitive-enhancing properties.
属性
IUPAC Name |
ethyl 5-[4-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBROBQXJQNRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642835 |
Source


|
| Record name | Ethyl 5-{4-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-22-7 |
Source


|
| Record name | Ethyl 4-(1-azetidinylmethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{4-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
